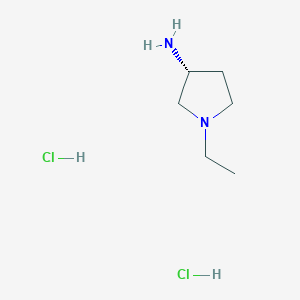

(3R)-1-ethylpyrrolidin-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R)-1-ethylpyrrolidin-3-amine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as (R)-(-)-1-ethyl-3-pyrrolidinamine dihydrochloride or (R)-(-)-1-ethyl-3-pyrrolidinylamine dihydrochloride. It is a white crystalline powder that is soluble in water and ethanol.

Aplicaciones Científicas De Investigación

Electroreduction of 3-cyanopyridine

The electroreduction method for preparing 3-aminomethylpyridine dihydrochloride, involving palladium black deposited over graphite, is significant for the synthesis of primary amines. This process is useful in drug material and insecticide production (Krishnan, Raghupathy, & Udupa, 1978).

Synthesis of Dopamine-D2 Receptor Ligands

The synthesis of radioactive labelled raclopride and its (R)-isomer, involving O-alkylation of corresponding phenols, is crucial. This synthesis process, starting from (R)- and (S)-2-aminomethyl-1-ethylpyrrolidine, contributes to PET studies of the human brain (Ehrin et al., 1987).

Antioxidant Activity of N-Aminomethyl Derivatives

Research on the aminomethylation of ethosuximide and pufemide with alkyl(aryl)amines yielded N-aminomethyl derivatives. Their antioxidant activity and effects on blood coagulation parameters are notable (Hakobyan et al., 2020).

Antibacterial Activity in Pyridonecarboxylic Acids

The synthesis of pyridonecarboxylic acids, with aminopyrrolidine derivatives like 3-amino-1-pyrrolidinyl, is essential for developing antibacterial agents. These compounds show significant activity compared to existing drugs (Egawa et al., 1984).

Neuroprotection through mGlu Receptor Activation

Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), a potent agonist of mGlu2 and -3 receptors, is crucial in neuroprotection against excitotoxic neuronal degeneration (Battaglia et al., 1998).

Chiral Amines in HPLC-MS Enantioseparation

Chiral amines, such as (3R)-(-)-1-benzyl-3-aminopyrrolidine, play a significant role in enantioseparation of racemates in HPLC-MS analysis, contributing to drug development (Tsutsui et al., 2012).

Stereoselectivity in Amine Reactions

The reaction of BF3 coordinated N-ethylpyrrolidine with various reagents demonstrates important aspects of stereoselectivity and reactivity in organic synthesis (Kessar et al., 2007).

Mechanism of Amide Formation

Studying the mechanism of amide formation using carbodiimide, with 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), is crucial for bioconjugation in aqueous media. This research is key for understanding reactions in biochemical and pharmaceutical contexts (Nakajima & Ikada, 1995).

Propiedades

IUPAC Name |

(3R)-1-ethylpyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-8-4-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPWCWGVVOIHJR-QYCVXMPOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC[C@H](C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[2-Hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one](/img/structure/B2462905.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide](/img/structure/B2462910.png)

![2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2462911.png)

![N-(4-chlorophenyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2462913.png)

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2-thiophenecarboxylate](/img/structure/B2462914.png)

![1-(4-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2462915.png)

![6-Hydroxy-7-phenyl-4-[(4-phenyl-1-piperazinyl)methyl]-1-benzopyran-2-one](/img/structure/B2462918.png)

![5-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]furan-2-carboxamide](/img/structure/B2462919.png)

![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2462920.png)